5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine
Overview
Description
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: is a chemical compound with the molecular formula C8H9N3OS . It is known for its versatility in scientific research, particularly in the fields of drug development, organic synthesis, and catalysis. This compound is characterized by the presence of an isothiocyanate group attached to a methoxy-dimethylpyrimidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,6-dimethylpyrimidine.
Isothiocyanation: The key step involves the introduction of the isothiocyanate group. This can be achieved by reacting the starting material with a suitable isothiocyanating agent, such as thiophosgene or ammonium thiocyanate, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the isothiocyanating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds at the isothiocyanate group.
Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.
Catalysts: In some reactions, catalysts such as acids or bases may be employed to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while addition reactions with electrophiles can lead to various adducts.
Scientific Research Applications
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.
Comparison with Similar Compounds
Similar Compounds
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: The compound itself.
2-Methoxy-4,6-dimethylpyrimidine: Lacks the isothiocyanate group, making it less reactive.
5-Isothiocyanato-4,6-dimethylpyrimidine: Similar structure but without the methoxy group.
Uniqueness
The presence of both the isothiocyanate and methoxy groups in this compound imparts unique reactivity and versatility, making it particularly valuable in scientific research. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-7(9-4-13)6(2)11-8(10-5)12-3/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAGPSTCABKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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